N-(3-methoxyphenyl)-3-methylbenzenesulfonamide
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Overview
Description
N-(3-methoxyphenyl)-3-methylbenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring. The compound has a molecular formula of C14H15NO3S
Scientific Research Applications
Chemistry:
Catalysis: N-(3-methoxyphenyl)-3-methylbenzenesulfonamide can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Antimicrobial Activity: Sulfonamides are known for their antimicrobial properties, and this compound may exhibit similar activities.
Industry:
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(3-methoxyphenyl)-3-methylbenzenesulfonamide typically begins with 3-methoxyaniline and 3-methylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. Continuous flow reactors and automated systems may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-methoxyphenyl)-3-methylbenzenesulfonamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-3-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways, leading to the desired biological effect.
Comparison with Similar Compounds
- N-(4-methoxyphenyl)-3-methylbenzenesulfonamide
- N-(3-hydroxyphenyl)-3-methylbenzenesulfonamide
- N-(3-methoxyphenyl)-4-methylbenzenesulfonamide
Comparison:
- N-(3-methoxyphenyl)-3-methylbenzenesulfonamide is unique due to the position of the methoxy group on the aromatic ring, which can influence its reactivity and interaction with biological targets.
- N-(4-methoxyphenyl)-3-methylbenzenesulfonamide has the methoxy group in the para position, which may result in different steric and electronic effects.
- N-(3-hydroxyphenyl)-3-methylbenzenesulfonamide contains a hydroxyl group instead of a methoxy group, potentially altering its hydrogen bonding capabilities.
- N-(3-methoxyphenyl)-4-methylbenzenesulfonamide has a methyl group in the para position, which can affect its overall chemical properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(3-methoxyphenyl)-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-11-5-3-8-14(9-11)19(16,17)15-12-6-4-7-13(10-12)18-2/h3-10,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGITYXKRCUKWPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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